molecular formula C12H24O6S B15063137 S-acetyl-PEG5-alcohol

S-acetyl-PEG5-alcohol

Cat. No.: B15063137
M. Wt: 296.38 g/mol
InChI Key: QJGLHDQKAASANO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG5-alcohol typically involves the reaction of polyethylene glycol (PEG) with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG5-alcohol primarily undergoes substitution reactions due to the presence of the acetyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

S-acetyl-PEG5-alcohol is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

The mechanism of action of S-acetyl-PEG5-alcohol in PROTACs involves the selective degradation of target proteins. The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

  • S-acetyl-PEG3-alcohol
  • S-acetyl-PEG4-alcohol
  • S-acetyl-PEG6-alcohol

Comparison: S-acetyl-PEG5-alcohol is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of effective PROTACs. Compared to shorter or longer PEG linkers, this compound offers a balance between solubility and stability, making it a preferred choice in many applications .

Biological Activity

S-acetyl-PEG5-alcohol, a PEG-based compound, has garnered attention in biomedical research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a sulfur acetyl group and a hydroxyl group, which can be utilized in various bioconjugation reactions. The molecular formula is C10H22O5SC_{10}H_{22}O_{5}S with a molecular weight of approximately 254.34 g/mol. Its structure allows it to participate in drug delivery systems and as a linker in PROTAC (Proteolysis Targeting Chimera) technology, which is pivotal in targeted cancer therapies .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Drug Delivery Systems (DDS)

Research has shown that PEG-based conjugates, including this compound, can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies on polymer-drug conjugates (PDCs) demonstrated that PEG modifications improve drug loading and stability while minimizing systemic toxicity .

2. Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of PEG-based compounds have been assessed using various cancer cell lines. In vitro studies indicated that PEG-conjugated drugs exhibited reduced cytotoxicity compared to their free counterparts, suggesting a potential for selective targeting while sparing healthy cells . However, specific data on this compound's cytotoxicity remains limited.

This compound may influence cellular mechanisms through modulation of signaling pathways. For example, PEG conjugates have been shown to affect the migration of vascular endothelial cells, indicating potential applications in anti-metastatic therapies . The mechanism involves inhibiting VEGF-stimulated migration, thereby disrupting angiogenesis.

Study 1: Evaluation of Antiproliferative Activity

In a study evaluating the effects of PEG-conjugated drugs on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the IC50 values for PEG-conjugated haloperidol were significantly higher than those for free haloperidol, indicating reduced efficacy in inhibiting cell proliferation . This highlights the need for optimization of PEG conjugates to enhance their biological activity.

Study 2: Safety Assessment

A safety assessment conducted on related PEG compounds revealed low oral and dermal toxicity across various molecular weights. The study indicated that higher molecular weight PEGs tend to exhibit lower toxicity profiles, which could be extrapolated to this compound given its structural similarities .

Data Table: Summary of Biological Activities

Activity Findings
Drug Delivery EfficiencyEnhanced solubility and stability in PDCs
CytotoxicityReduced cytotoxicity compared to free drugs; specific data lacking for this compound
Antiproliferative EffectsHigher IC50 values observed in cancer cell lines
Safety ProfileLow toxicity; higher molecular weights show better safety

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing S-acetyl-PEG5-alcohol with high purity, and how can researchers validate the absence of unreacted intermediates?

  • Methodology : Use stepwise acetylation and PEGylation under inert conditions, monitored via thin-layer chromatography (TLC) or HPLC. Quantify purity through 1H^1H-NMR integration of acetyl proton signals (δ 2.0–2.1 ppm) and compare retention times in HPLC against reference standards. Ensure thorough purification via column chromatography or dialysis to remove unreacted PEG precursors .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity and degree of functionalization?

  • Methodology : Combine spectroscopic techniques:

  • 1H^1H-NMR : Identify acetyl protons (δ 2.0–2.1 ppm) and PEG backbone signals (δ 3.5–3.7 ppm).
  • FT-IR : Confirm ester C=O stretching (~1740 cm1^{-1}) and hydroxyl (-OH) absence.
  • MALDI-TOF MS : Determine molecular weight distribution to assess PEG chain uniformity .

Q. What factors influence the solubility of this compound in aqueous versus organic solvents, and how can this be quantified experimentally?

  • Methodology : Conduct solubility tests in graded solvent systems (e.g., water, DMSO, THF) using UV-Vis spectroscopy or gravimetric analysis. Correlate results with Hansen solubility parameters to predict compatibility with reaction matrices. Document temperature and pH dependencies systematically .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodology : Use accelerated stability testing:

  • pH-dependent hydrolysis : Incubate samples in buffers (pH 4–9) at 37°C, monitoring acetyl group loss via 1H^1H-NMR or fluorescamine assays.
  • Kinetic analysis : Apply Arrhenius modeling to extrapolate degradation rates under physiological conditions. Include controls with protease inhibitors to isolate non-enzymatic hydrolysis .

Q. How should researchers address contradictory literature reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Replicate conflicting studies under standardized conditions (solvent, catalyst, temperature). Use 13C^{13}C-NMR to track acetyl migration or side reactions. Perform comparative kinetic studies with alternative PEGylated alcohols (e.g., S-acetyl-PEG4-alcohol) to isolate chain-length effects .

Q. What strategies improve the reproducibility of this compound-based conjugation reactions in heterogeneous systems?

  • Methodology : Optimize reaction parameters via Design of Experiments (DoE):

  • Variables : Solvent polarity, catalyst concentration (e.g., DMAP), and reaction time.
  • Response metrics : Conjugation efficiency (HPLC) and byproduct formation (LC-MS).
  • Validation : Cross-validate with orthogonal techniques like fluorescence quenching assays .

Q. How can researchers systematically evaluate the long-term stability of this compound in bioconjugates without compromising biological activity?

  • Methodology : Use size-exclusion chromatography (SEC) to monitor conjugate aggregation over time. Pair with circular dichroism (CD) or activity assays (e.g., enzyme-linked assays) to correlate stability with functional integrity. Include mass spectrometry to identify degradation hotspots .

Q. What analytical approaches are suitable for detecting trace oxidation byproducts in this compound stored under ambient conditions?

  • Methodology : Employ LC-MS/MS with targeted MRM transitions for expected oxidation products (e.g., PEG aldehydes). Validate with spiked recovery experiments and compare against freshly synthesized batches. Use 1H^1H-NMR with relaxation agents to enhance sensitivity for low-abundance species .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data on this compound’s solvation dynamics?

  • Methodology : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and compare with experimental dielectric relaxation spectroscopy. Adjust force-field parameters for PEG-acetyl interactions iteratively to improve agreement .

Q. What validation criteria should be applied when using this compound as a reference standard in quantitative assays?

  • Methodology : Establish a certificate of analysis (CoA) including:
  • Purity : ≥95% by 1H^1H-NMR and HPLC.
  • Stability : ≤5% degradation over 12 months at -20°C.
  • Traceability : Batch-specific spectral data and synthesis logs. Cross-validate with independent labs using blinded samples .

Q. Methodological Frameworks

  • For experimental design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • For data interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Properties

Molecular Formula

C12H24O6S

Molecular Weight

296.38 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3

InChI Key

QJGLHDQKAASANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCO

Origin of Product

United States

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